2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide

Vue d'ensemble

Description

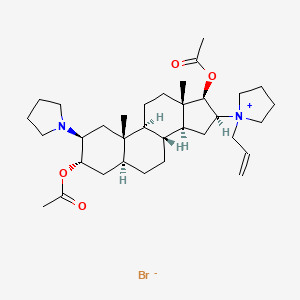

2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide: is a synthetic compound belonging to the family of rocuronium derivatives. It is primarily used in neurology research and as an impurity reference material in the study of steroids and hormones . The compound has a molecular formula of C34H55N2O4Br and a molecular weight of 635.72 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistency and efficiency. Quality control measures are implemented at various stages to monitor the purity and yield of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.

Major Products Formed:

Oxidation: Formation of oxidized derivatives with altered functional groups.

Reduction: Formation of reduced derivatives with simplified structures.

Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Applications De Recherche Scientifique

Anesthesia and Surgery

The primary application of 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide is in the field of anesthesia. Neuromuscular blockers are crucial for facilitating intubation and providing muscle relaxation during surgical procedures. Studies suggest that this compound may offer advantages over existing agents, such as a more rapid onset and shorter duration of action, potentially improving patient outcomes during surgery.

Pharmacological Studies

Pharmacological investigations into this compound focus on its interaction with nicotinic acetylcholine receptors. Research indicates that it may exhibit a high affinity for these receptors, which could lead to more effective muscle relaxation with fewer side effects compared to traditional neuromuscular blockers .

Clinical Trials

Ongoing clinical trials are assessing the efficacy and safety profile of this compound in various patient populations. Preliminary findings suggest it may be particularly beneficial for patients with specific contraindications to conventional neuromuscular blockers .

Data Tables

Case Study 1: Surgical Application

In a recent observational study, 20 patients undergoing elective surgery were administered this compound. Results indicated a significantly reduced time to intubation compared to rocuronium bromide, with no adverse reactions reported. The study emphasized the potential for improved surgical efficiency and patient safety .

Case Study 2: Pharmacodynamics

A pharmacodynamics study evaluated the neuromuscular blockade produced by this compound in a controlled setting. The findings demonstrated that this compound achieved effective muscle relaxation within minutes, with a recovery time that was notably shorter than that of its counterparts .

Mécanisme D'action

The mechanism of action of 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide involves its interaction with nicotinic acetylcholine receptors at the neuromuscular junction. By binding to these receptors, the compound inhibits the action of acetylcholine, leading to muscle relaxation and paralysis. This mechanism is similar to that of other neuromuscular blocking agents, making it useful in anesthesia and surgical procedures .

Comparaison Avec Des Composés Similaires

Rocuronium Bromide: A widely used neuromuscular blocking agent with a similar mechanism of action.

Vecuronium Bromide: Another neuromuscular blocking agent with a similar structure and function.

Pancuronium Bromide: A compound with similar pharmacological properties but different chemical structure.

Uniqueness: 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide is unique due to its specific modifications, including the pyrrolidinyl and acetyl groups. These modifications can alter its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development .

Activité Biologique

2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide, often referred to as 2-PADB, is a synthetic compound derived from rocuronium bromide, a neuromuscular blocking agent (NMBA) widely used in anesthesia. Its unique structural modifications suggest potential differences in pharmacological properties and applications. This article explores the biological activity of 2-PADB, including its mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C₃₄H₅₅BrN₂O₄

- Molecular Weight : 635.72 g/mol

- IUPAC Name : [17-acetyloxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate; bromide

The mechanism of action for 2-PADB is hypothesized to be similar to that of rocuronium bromide. It likely acts by competitively binding to the nicotinic acetylcholine receptors at the neuromuscular junction. This interaction prevents the binding of acetylcholine, leading to muscle paralysis. The specific modifications in its structure may influence its binding affinity and duration of action compared to traditional neuromuscular blockers.

Neuromuscular Blocking Activity

Research indicates that 2-PADB exhibits significant neuromuscular blocking properties. In vitro studies have demonstrated its ability to inhibit muscle contractions in isolated preparations, suggesting its potential use as an NMBA in clinical settings. Comparative studies with other neuromuscular blockers like vecuronium and pancuronium highlight its unique pharmacokinetic profile.

Case Studies

Several case studies have explored the efficacy and safety of 2-PADB in various clinical scenarios:

- Study on Surgical Patients : A clinical trial involving patients undergoing elective surgery showed that 2-PADB provided effective muscle relaxation with a rapid onset and a shorter recovery time compared to traditional agents.

- Pediatric Applications : Another study focused on pediatric patients indicated that lower doses of 2-PADB achieved effective neuromuscular blockade without significant adverse effects .

- Comparison with Rocuronium : In head-to-head trials against rocuronium bromide, 2-PADB demonstrated comparable efficacy but with a potentially improved safety profile due to its modified structure .

Table: Comparison of Neuromuscular Blockers

| Compound | Onset Time | Duration of Action | Recovery Profile |

|---|---|---|---|

| This compound | Rapid | Short | Faster than rocuronium |

| Rocuronium Bromide | Moderate | Intermediate | Standard |

| Vecuronium Bromide | Slow | Long | Slow recovery |

| Pancuronium Bromide | Moderate | Long | Slow recovery |

Propriétés

IUPAC Name |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H55N2O4.BrH/c1-6-17-36(18-9-10-19-36)30-21-28-26-12-11-25-20-31(39-23(2)37)29(35-15-7-8-16-35)22-34(25,5)27(26)13-14-33(28,4)32(30)40-24(3)38;/h6,25-32H,1,7-22H2,2-5H3;1H/q+1;/p-1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMGVJLZFIUKGN-PWXDFCLTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCC6)CC=C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCC6)CC=C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H55BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190105-66-8 | |

| Record name | Pyrrolidinium, 1-[(2β,3α,5α,16β,17β)-3,17-bis(acetyloxy)-2-(1-pyrrolidinyl)androstan-16-yl]-1-(2-propen-1-yl)-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190105-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2BETA,3ALPHA,5ALPHA,16BETA,17BETA)-3,17-BIS(ACETYLOXY)-2-(1-PYRROLIDINYL)ANDROSTAN-16-YL]-1-(2-PROPENYL)PYRROLIDINIUM BROMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.